Cas no 105458-70-6 (4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)-)

4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)- structure
105458-70-6 structure
Nombre del producto:4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)-
Número CAS:105458-70-6
MF:C40H46N2O7
Megavatios:666.802451610565
CID:227585

4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)- Propiedades químicas y físicas

Nombre e identificación

    • 4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)-
    • 4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-m
    • (+)-Thalifaronine
    • 4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]-,[S-(R*,R*)]-
    • Thalifaronine
    • 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-, (6aS)-
    • Renchi: 1S/C40H46N2O7/c1-41-15-13-24-18-32(43-3)33(44-4)21-27(24)30(41)17-23-9-11-26(12-10-23)49-38-29-20-31-36-25(14-16-42(31)2)19-34(45-5)39(47-7)37(36)28(29)22-35(46-6)40(38)48-8/h9-12,18-19,21-22,30-31H,13-17,20H2,1-8H3/t30-,31-/m0/s1
    • Clave inchi: QFVABPQXILXPJL-CONSDPRKSA-N
    • Sonrisas: N1(C)[C@]2([H])C3=C(C(OC)=C(OC)C=C3CC1)C1=CC(OC)=C(OC)C(OC3=CC=C(C[C@H]4C5=C(C=C(OC)C(OC)=C5)CCN4C)C=C3)=C1C2

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 9
  • Recuento de átomos pesados: 49
  • Xlogp3: 3.121

Propiedades experimentales

  • Denso: 1.191±0.06 g/cm3(Predicted)
  • Punto de ebullición: 737.0±60.0 °C(Predicted)
  • PKA: 7.74±0.40(Predicted)

4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)- Literatura relevante

Proveedores recomendados
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan brilliant Technology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan brilliant Technology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Rhino Pharmaceutical Tech Co.,Ltd.